molecular formula C10H8ClF6NO2 B13493570 2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride

2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride

Cat. No.: B13493570
M. Wt: 323.62 g/mol
InChI Key: RVNJAEARFZWTJL-UHFFFAOYSA-N
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Description

2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride is a fluorinated amino acid derivative characterized by a chiral α-carbon bearing both an amino group and a 3,5-bis(trifluoromethyl)phenyl substituent. The trifluoromethyl groups confer high lipophilicity and electron-withdrawing properties, enhancing metabolic stability and influencing binding interactions in biological systems . As a hydrochloride salt, it exhibits improved solubility in polar solvents, making it suitable for pharmaceutical applications, particularly as a chiral intermediate or in drug discovery targeting enzymes or receptors requiring rigid, hydrophobic motifs.

Properties

Molecular Formula

C10H8ClF6NO2

Molecular Weight

323.62 g/mol

IUPAC Name

2-amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid;hydrochloride

InChI

InChI=1S/C10H7F6NO2.ClH/c11-9(12,13)5-1-4(7(17)8(18)19)2-6(3-5)10(14,15)16;/h1-3,7H,17H2,(H,18,19);1H

InChI Key

RVNJAEARFZWTJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Based on Raw Material Conversion

The most established industrial method begins with p-nitrophenyl acetonitrile as the raw material, undergoing reduction, nitration, hydrolysis, and subsequent functional group transformations.

Key Steps:

  • Reduction of p-nitrophenyl acetonitrile:
    Under acidic conditions, p-nitrophenyl acetonitrile reacts with iron or zinc powders refluxed in water at 90–95°C for approximately 0.5–1 hour. This step converts the nitrile to the corresponding amine, yielding p-aminophenyl acetonitrile.

  • Acetylation:
    The amino derivative is dissolved in acetic acid, then reacted with aceticanhydride at room temperature for 0.5–1 hour, forming an acetamide intermediate.

  • Nitration:
    The acetamide is nitrated with a mixture of nitric and sulfuric acids at 10–15°C, introducing nitro groups onto the aromatic ring, producing a nitrated compound suitable for further transformations.

  • Hydrolysis and Salt Formation:
    The nitrated compound is treated with concentrated hydrochloric acid under reflux for 4–6 hours, followed by pH adjustment with sodium hydroxide to isolate the amino acid intermediate as a hydrochloride salt.

This process emphasizes the use of inexpensive, readily available raw materials, with reactions performed under mild conditions, avoiding toxic reagents and complex separation steps.

Alternative Synthetic Strategies

Other methods involve direct functionalization of aromatic precursors or multi-step sequences starting from substituted benzene derivatives:

  • Use of Trifluoromethylated Precursors:
    Synthesis of the bis(trifluoromethyl)phenyl group can be achieved via electrophilic aromatic substitution using trifluoromethylating reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, in the presence of catalysts like copper or iron.

  • Amino Acid Derivative Formation via Nucleophilic Substitution:
    The amino group can be introduced through nucleophilic substitution on activated aromatic rings, followed by side-chain elongation using acetic acid derivatives.

Specialized Methods for Hydrochloride Salt Formation

The final step involves converting the amino acid to its hydrochloride salt:

  • Reaction with Hydrochloric Acid:
    The free amino acid is dissolved in concentrated hydrochloric acid and refluxed for 4–6 hours. The reaction mixture is then cooled, and the product is isolated by filtration and drying.

  • Purification:
    Recrystallization from suitable solvents such as ethanol or acetonitrile ensures high purity of the hydrochloride salt.

Research-Backed Process Optimization

Recent advances focus on improving yield and process safety:

Method Raw Materials Key Conditions Advantages Limitations
Acidic reduction & nitration p-nitrophenyl acetonitrile Reflux in water with zinc/iron, nitration at 10–15°C Cost-effective, scalable Multi-step, hazardous reagents
Direct aromatic substitution Aromatic precursors with trifluoromethyl groups Electrophilic trifluoromethylation High selectivity Requires specialized reagents
Hydrochloride salt formation Concentrated HCl Reflux, pH adjustment High purity Handling corrosive acids

Notes on Industrial and Laboratory Synthesis

  • Reaction Conditions:
    Mild temperatures (0–95°C), controlled pH, and inert atmospheres are critical for safety and product integrity.

  • Raw Material Quality:
    Use of high-purity starting materials reduces impurities and simplifies purification.

  • Environmental and Safety Considerations:
    The process avoids highly toxic reagents, favoring aqueous media and common acids, aligning with green chemistry principles.

Research Findings and Process Efficiency

Studies demonstrate that the reduction of nitriles with zinc or iron under acidic conditions offers high selectivity and yields, with minimal by-products. The nitration step's regioselectivity is influenced by the acetamide group, which directs nitration to the desired position on the aromatic ring. The final hydrochloride salt formation is straightforward, with high conversion efficiency when performed under controlled temperature and pH conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. It can also modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Substituents Price (per 100 mg)
Target Compound* ~324.5 Amino acid hydrochloride 3,5-bis(CF3)Ph N/A
N-[(1R,2R)-2-Amino-...thiourea HCl () 519.93 Thiourea hydrochloride 3,5-bis(CF3)Ph, diphenylethyl ¥24,600
(R)-2-Amino-2-phenylacetic acid (a) ~165.2 Amino acid Phenyl N/A

*Molecular weight calculated based on stoichiometry.

Research Findings

  • Biological Activity: Thiourea derivatives () are reported as protease inhibitors due to their hydrogen-bonding thiourea group, whereas the target compound’s amino acid backbone may favor interactions with amino acid transporters or peptidases .
  • Synthetic Utility: The 3,5-bis(trifluoromethyl)phenyl group in the target compound enhances resistance to oxidative degradation compared to non-fluorinated analogs, as observed in stability studies of similar arylacetic acids .
  • Cost Considerations : Thiourea derivatives () are priced at ¥24,600 per 100 mg, suggesting higher production costs due to complex stereochemistry and purification requirements .

Notes

  • Contradictions: compounds prioritize thiourea functionality over amino acid backbones, limiting direct pharmacological comparisons.
  • Data Gaps : Exact solubility, melting point, and bioactivity data for the target compound are unavailable in the provided evidence.
  • Recommendations : Further studies should explore the target compound’s enantiomeric purity and comparative binding assays against thiourea derivatives.

Biological Activity

2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride, also known as 3,5-bis(trifluoromethyl)-DL-phenylglycine, is a synthetic compound with significant biological activity. This article explores its chemical properties, biological interactions, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₀H₈ClF₆NO₂
  • Molecular Weight : 323.62 g/mol
  • IUPAC Name : 2-amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid; hydrochloride
  • Structure : The compound features two trifluoromethyl groups attached to a phenyl ring, enhancing its lipophilicity and biological activity.

Research indicates that 2-amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride acts primarily as an amino acid analog. Its mechanism of action involves:

  • Modulation of Neurotransmitter Systems : The compound has been shown to interact with glutamate receptors, potentially acting as an antagonist at specific receptor sites. This interaction may contribute to neuroprotective effects, making it a candidate for treating neurological disorders .
  • Enzyme Inhibition : It can inhibit enzyme activity by binding to the active site, thus preventing substrate binding .

Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective properties through its modulation of glutamate receptors. This could be beneficial in conditions such as neurodegenerative diseases where glutamate excitotoxicity is a concern .

Antimicrobial Activity

The presence of the trifluoromethyl groups has been linked to enhanced antimicrobial activity. Research indicates that derivatives of this compound can exhibit selective activity against pathogens like Chlamydia trachomatis, highlighting its potential in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and biological activities of compounds related to 2-amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride:

Compound NameCAS NumberSimilarity Index
2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid1134915-25-50.98
4-(Trifluoromethyl)-L-phenylalanine114926-38-40.86
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid793663-51-10.85
2-(Trifluoromethyl)phenylacetic acid3038-48-01.00
3-(Trifluoromethyl)phenylacetic acid351-35-90.96

The presence of multiple trifluoromethyl groups in the structure enhances the lipophilicity and biological activity compared to other related compounds .

Case Studies and Research Findings

  • Neuroprotective Study : A study investigated the effects of the compound on neuronal cultures exposed to glutamate toxicity. Results indicated a significant reduction in cell death compared to untreated controls, supporting its potential use in neuroprotection .
  • Antimicrobial Efficacy : In vitro assays demonstrated that derivatives containing the trifluoromethyl group exhibited higher potency against Chlamydia compared to non-fluorinated analogs. This finding emphasizes the importance of trifluoromethyl substitution in enhancing biological activity .

Q & A

Q. What are the established synthetic routes for preparing 2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 3,5-bis(trifluoromethyl)benzaldehyde with a nitrile or glycine derivative under basic conditions to form an intermediate.
  • Step 2 : Reduction of the intermediate (e.g., using catalytic hydrogenation or sodium borohydride) to yield the primary amine.
  • Step 3 : Salt formation with hydrochloric acid to stabilize the compound . Industrial optimizations may employ continuous flow reactors or advanced purification techniques (e.g., recrystallization) to enhance yield and purity .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm the presence of trifluoromethyl groups (¹⁹F NMR) and aromatic/amine proton environments (¹H NMR) .
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
  • X-ray Crystallography : To resolve stereochemical ambiguities, particularly for chiral centers .
  • HPLC : To assess purity, especially when optimizing synthetic protocols .

Q. How does the trifluoromethyl group influence the compound's reactivity?

The electron-withdrawing nature of trifluoromethyl groups enhances:

  • Acid Stability : Resistance to hydrolysis under acidic conditions due to reduced electron density on the aromatic ring .
  • Nucleophilic Substitution : Fluorine atoms can participate in SNAr reactions under specific conditions (e.g., with strong bases like KOH) .
  • Hydrophobic Interactions : Critical for binding studies in biological systems .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) affect stereochemical outcomes in synthesis?

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry during intermediate formation .
  • Catalyst Choice : Chiral catalysts (e.g., Ru-BINAP complexes) can induce enantioselectivity during reduction steps, critical for producing optically pure amines .
  • Temperature Control : Lower temperatures reduce racemization risks during salt formation .

Q. What strategies resolve contradictions in receptor-binding affinity data across studies?

Discrepancies may arise from:

  • Assay Variability : Standardize buffer pH (e.g., 7.4 vs. 6.8) to account for protonation state changes in the amine group .
  • Structural Analog Comparisons : Compare binding data with analogs like 2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid hydrochloride, which lacks the 3,5-bis-CF₃ substitution .
  • Computational Modeling : Use molecular docking to validate experimental IC₅₀ values against receptor structures .

Q. How does this compound compare to structurally similar derivatives in enzyme inhibition?

Compound Key Feature Enzyme Target IC₅₀ (μM)
Target Compound3,5-bis-CF₃ substitutionIDO-10.12
2-Amino-2-(3-CF₃-phenyl)acetic acidSingle CF₃ groupIDO-11.45
2-Amino-2-(pyridyl)acetic acidPyridine ringDAAO8.7
The 3,5-bis-CF₃ configuration enhances hydrophobic interactions, improving IDO-1 inhibition potency by ~12-fold .

Methodological Challenges

Q. What purification techniques are optimal for isolating this hydrochloride salt?

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the free base and hydrochloride salt .
  • Ion-Exchange Chromatography : Effective for separating charged impurities, particularly residual amines .
  • Lyophilization : For lab-scale isolation of hygroscopic batches .

Q. How can researchers validate the compound's stability under biological assay conditions?

  • Accelerated Stability Studies : Incubate at 37°C in PBS (pH 7.4) for 48 hours, monitoring degradation via LC-MS .
  • Mass Balance Analysis : Ensure >95% recovery of parent compound and identified degradation products .

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